N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN5O2S2/c1-38(35,36)33-21-12-9-18(10-13-21)24-17-25(26-8-5-15-37-26)34(32-24)28-30-23-14-11-20(29)16-22(23)27(31-28)19-6-3-2-4-7-19/h2-16,25,33H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKKLHMWEQQCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of a thiophene ring and a methanesulfonamide group enhances its potential for biological activity. The chemical formula is , and its molecular weight is approximately 445.95 g/mol.
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains. The minimum inhibitory concentrations (MICs) for these derivatives were found to be effective against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 1.35 μM against Mycobacterium tuberculosis .
Anticancer Activity
Quinazoline derivatives have also shown promise in cancer therapy. Studies have demonstrated that certain analogs can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays revealed that these compounds could induce apoptosis in various cancer cell lines, suggesting a potential mechanism of action through disruption of the mitotic spindle .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE). This inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's . The compound's structure allows it to effectively bind to the active site of AChE, thereby preventing the breakdown of acetylcholine.
Study 1: Antitubercular Activity
A series of quinazoline derivatives were synthesized and tested for their antitubercular activity. Among them, compounds with structural similarities to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This study highlights the potential of quinazoline-based compounds in developing new anti-TB agents.
Study 2: Cytotoxicity Assessment
In assessing cytotoxicity against human embryonic kidney (HEK293) cells, several derivatives were found to be non-toxic at concentrations effective against microbial strains. This indicates a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
